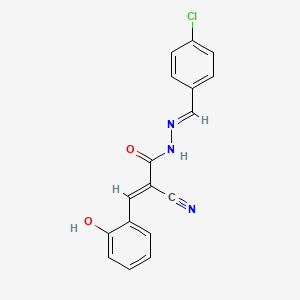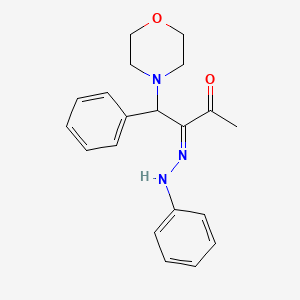![molecular formula C11H14N2O3S2 B15283446 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B15283446.png)
1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a thienyl group, a thioxo group, and a cyclopenta[d]pyrimidin-2-one core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of 3-amino-thiophene-2-carboxamides using a one-carbon source reagent such as formic acid or triethyl orthoformate . The reaction typically requires heating and the presence of a desiccant like calcium chloride to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thienyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents like ethanol or toluene, catalysts such as palladium or platinum, and specific temperature and pressure conditions to drive the reactions to completion .
Aplicaciones Científicas De Investigación
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics
Mecanismo De Acción
The mechanism of action of 1-(1,1-dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine: This compound has a similar thienyl group but differs in its core structure, leading to different chemical properties and reactivity.
Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar pyrimidine core but have different substituents, resulting in varied biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse scientific research applications.
Propiedades
Fórmula molecular |
C11H14N2O3S2 |
|---|---|
Peso molecular |
286.4 g/mol |
Nombre IUPAC |
1-(1,1-dioxothiolan-3-yl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O3S2/c14-11-12-10(17)8-2-1-3-9(8)13(11)7-4-5-18(15,16)6-7/h7H,1-6H2,(H,12,14,17) |
Clave InChI |
ZFCMTGMGNKJJBW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1)N(C(=O)NC2=S)C3CCS(=O)(=O)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-pyridinyl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B15283368.png)
![6-(2-Furyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283374.png)
![3-(1-benzofuran-2-yl)-6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283377.png)
![N-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B15283383.png)
![4-Amino-6-(4-methoxyphenyl)-2-{[3-(4-morpholinyl)propyl]amino}-5-pyrimidinecarbonitrile](/img/structure/B15283391.png)
![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-2-methylmorpholine](/img/structure/B15283398.png)

![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)

![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![3-Butyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283439.png)
![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)

